molecular formula C10H8ClNO2 B13682214 1-(5-Chloro-2-benzoxazolyl)-2-propanone

1-(5-Chloro-2-benzoxazolyl)-2-propanone

Cat. No.: B13682214
M. Wt: 209.63 g/mol
InChI Key: KRWPOIBIIMUZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-benzoxazolyl)-2-propanone is an organic compound characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 5-position and a propanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-benzoxazolyl)-2-propanone typically involves the reaction of 5-chloro-2-aminophenol with acetic anhydride to form the benzoxazole ring. This intermediate is then reacted with propanone under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or distillation to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-benzoxazolyl)-2-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

1-(5-Chloro-2-benzoxazolyl)-2-propanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-benzoxazolyl)-2-propanone exerts its effects involves interactions with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, influencing biochemical pathways. The chlorine substituent and propanone group contribute to the compound’s reactivity and binding affinity, making it a valuable tool in research and development.

Comparison with Similar Compounds

  • 3-(5-Chloro-2-benzoxazolyl)benzenamine
  • 3-(5-Chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one

Comparison: 1-(5-Chloro-2-benzoxazolyl)-2-propanone is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and potential applications. For instance, while 3-(5-Chloro-2-benzoxazolyl)benzenamine is primarily used in the synthesis of dyes and pigments, this compound is more versatile in its applications across different scientific fields.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)propan-2-one

InChI

InChI=1S/C10H8ClNO2/c1-6(13)4-10-12-8-5-7(11)2-3-9(8)14-10/h2-3,5H,4H2,1H3

InChI Key

KRWPOIBIIMUZPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.